4-(1-methyl-1H-pyrazol-4-yl)piperidine
Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)piperidine is a chemical compound with the molecular formula C9H15N3. It is a derivative of piperidine, featuring a pyrazolyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactions may involve continuous flow reactors or other advanced chemical engineering techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of alkylated derivatives.
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-pyrazol-4-yl)piperidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
4-(1-methyl-1H-pyrazol-4-yl)piperidine is structurally similar to other piperidine derivatives, such as 4-(4-methyl-1H-pyrazol-1-yl)piperidine and 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine its unique substitution pattern and the presence of the methyl group at the 1-position of the pyrazole ring distinguish it from these compounds
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Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDLSNKWDQBFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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